6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol
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Overview
Description
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes a pyrrole and a triazole ring, making it a versatile scaffold for various chemical reactions and biological activities.
Biochemical Analysis
Biochemical Properties
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol has been identified as a potent inhibitor of necroptosis, a form of programmed cell death . It interacts with receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis . The nature of this interaction is inhibitory, with the compound effectively binding to the allosteric pocket of RIPK1 .
Cellular Effects
In cellular assays involving both human and mouse cells, this compound displayed potent anti-necroptotic activity . By inhibiting RIPK1, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding interaction inhibits the activity of RIPK1, leading to a decrease in necroptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with azides in the presence of a catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper(I) iodide (CuI) to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar cyclization techniques with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. As a necroptosis inhibitor, it targets receptor-interacting protein kinase 1 (RIPK1), a key regulator in the necroptosis pathway . The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and preventing the formation of necrosomes, thereby blocking the necroptosis process .
Comparison with Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol can be compared with other similar compounds, such as:
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate: This compound is used as a triazolium catalyst in various organic reactions.
(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-yl)methanamine:
The uniqueness of this compound lies in its specific inhibitory activity against RIPK1, making it a valuable tool in the study and treatment of necroptosis-related diseases.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c9-4-1-5-6-3-7-8(5)2-4/h3-4,9H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIZDRRBDXXWIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=NC=N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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